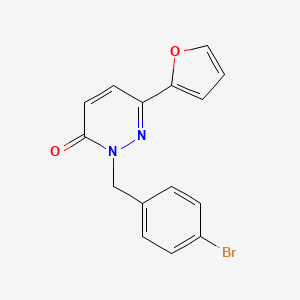
4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process often involves the use of catalysts and specific conditions of temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other compounds .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Antioxidant Activity : The synthesis of thiazolyl–pyrazolone derivatives, including compounds structurally related to the query compound, has been achieved through reactions involving diazo-coupling and Knoevenagel condensation. These compounds have been evaluated for antioxidant activities, indicating potential applications in combating oxidative stress-related diseases (H. Gaffer et al., 2017).
Antibacterial and Antifungal Activities : A study on the synthesis of bromophenol derivatives explored their antibacterial and antifungal properties. This research highlights the potential of such compounds in developing new antimicrobial agents (R. Pundeer et al., 2013).
Microwave Synthesis and Biological Activity : New pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, structurally related to the query compound, have been synthesized using microwave irradiation. These compounds were characterized and tested for antimicrobial activity, showcasing the versatility of pyrazolone derivatives in pharmaceutical applications (J. Raval et al., 2012).
Biological and Pharmaceutical Applications
Antimicrobial Properties : Several studies have synthesized and evaluated the antimicrobial activities of pyrazoline derivatives. Such research underscores the potential of these compounds in the development of new antimicrobial drugs with specific efficacy against a range of pathogens (A. Farag et al., 2008).
Antidepressant Activities : The synthesis of 3,5-diphenyl-2-pyrazoline derivatives and their evaluation for antidepressant activities present an area of interest for developing new therapeutic agents for mental health conditions. This research provides insights into the chemical structure-activity relationship, contributing to the field of psychopharmacology (E. Palaska et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-5-[(4-bromophenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2N2O2/c1-20-15(11-23-14-9-7-12(18)8-10-14)16(19)17(22)21(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALRZZCZGAKNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778168.png)
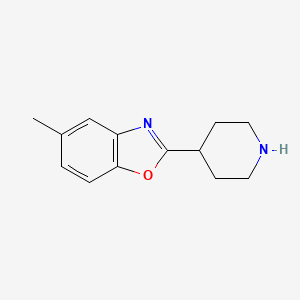
![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2778171.png)
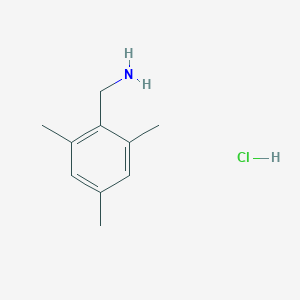

![6-Iodobenzo[d]oxazol-2-amine](/img/structure/B2778178.png)
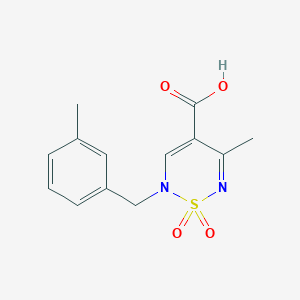
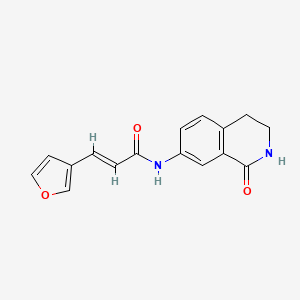



![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2778190.png)
